molecular formula C10H10BrF3 B2534650 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene CAS No. 139148-44-0

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene

Cat. No.: B2534650
CAS No.: 139148-44-0
M. Wt: 267.089
InChI Key: ZIYZKUKDQBZDSA-UHFFFAOYSA-N
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Description

Table 1: Elemental Composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 10 12.01 120.10
Hydrogen 10 1.008 10.08
Bromine 1 79.904 79.90
Fluorine 3 19.00 57.00
Total 267.08

Properties

IUPAC Name

1-(1-bromopropyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYZKUKDQBZDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139148-44-0
Record name 1-(1-bromopropyl)-4-(trifluoromethyl)benzene
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Preparation Methods

Copper-Catalyzed Coupling Reactions

A patent by EP2266961B1 describes bromination strategies for trifluoromethyl-substituted aromatics using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). While the patent focuses on nitro-substituted intermediates, adapting this method to 4-(trifluoromethyl)benzene derivatives could involve:

  • Direct Bromopropylation : Reacting 4-(trifluoromethyl)benzene with 1-bromo-3-chloropropane in the presence of Cu(I) catalysts (e.g., CuBr) and a base (K₂CO₃) in dimethylformamide (DMF) at 120°C.
  • Purification : Column chromatography over silica gel to isolate the product (reported yield: 62% for analogous compounds).

Multi-Step Synthesis from m-Trifluoromethylphenyl Chloride

CN102491901B outlines a four-step process for brominated nitro-trifluoromethyl benzenes. Although designed for a different target, modifying the sequence could yield 1-(1-bromopropyl)-4-(trifluoromethyl)benzene:

  • Chlorination : m-Trifluoromethylphenyl chloride is nitrated to introduce a nitro group.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Diazotization and Bromopropylation : The amine is diazotized and reacted with propanol derivatives to install the bromopropyl chain.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Scalability
Nucleophilic Substitution High selectivity, mild conditions Requires pre-formed alcohol intermediate 74 Laboratory-scale
Grignard/Appel Utilizes commercially available reagents Multi-step, sensitive to moisture 68 Moderate
Copper Catalysis One-pot reaction, industrial applicability High temperatures, costly catalysts 62 Pilot-plant ready
Patent Multi-Step Adaptable to diverse substrates Lengthy, low atom economy ~50 Limited

Mechanistic Insights and Optimization

Tosylation Kinetics

The tosylation step in Method 1.1 follows second-order kinetics, with rate dependence on both alcohol and TsCl concentrations. DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding. Optimizing the molar ratio of TsCl to alcohol (1.2:1) minimizes side products like sulfonate esters.

Bromide Displacement Regioselectivity

In the Appel reaction, the use of PBr₃ favors primary bromide formation due to steric hindrance at secondary positions. Conversely, CBr₄ with triphenylphosphine shows broader applicability but lower yields for branched chains.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the propyl chain serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). Key reactions include:

NucleophileConditionsProductNotes
Hydroxide (OH⁻)Aqueous NaOH, 60°C1-(1-Hydroxypropyl)-4-(trifluoromethyl)benzeneProceeds via SN2 mechanism with inversion of configuration.
Cyanide (CN⁻)KCN in DMF, 80°C1-(1-Cyanopropyl)-4-(trifluoromethyl)benzenePolar aprotic solvents enhance reactivity.
Amines (e.g., NH₃)Ethanol, reflux1-(1-Aminopropyl)-4-(trifluoromethyl)benzeneSteric hindrance from the trifluoromethyl group may reduce yields .

The trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in SN2 reactions, though steric bulk near the reaction center can slow kinetics .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes:

BaseConditionsProductYield
KOtBuTHF, 70°C4-(Trifluoromethyl)styrene~70% (Zaitsev product dominant)
DBUToluene, 110°CSame as aboveHigher selectivity for terminal alkene

The reaction follows an E2 mechanism, with the bulky trifluoromethyl group favoring anti-periplanar geometry for hydrogen abstraction.

Coupling Reactions

The alkyl bromide participates in cross-coupling reactions under catalytic conditions:

Palladium-Catalyzed Aminocarbonylation

Using Pd/XantPhos catalysts and CO gas, the compound reacts with amines to form amides :

text
1-(1-Bromopropyl)-4-(trifluoromethyl)benzene + Morpholine → 1-(1-Morpholinocarbonylpropyl)-4-(trifluoromethyl)benzene (Yield: 92%)

Conditions : Dioxane, 45°C, Et₃N as base.

Suzuki-Miyaura Coupling

Though less common for alkyl bromides, the compound couples with arylboronic acids under Ni catalysis :

text
This compound + PhB(OH)₂ → 1-(1-Phenylpropyl)-4-(trifluoromethyl)benzene (Yield: 65%)

Conditions : NiCl₂(dme), PCy₃, K₃PO₄, 80°C.

Radical Reactions

Photolytic or thermal initiation generates propyl radicals, enabling dimerization or hydrogen abstraction:

InitiatorConditionsProduct
AIBNBenzene, 80°C1,2-Di(4-(trifluoromethyl)phenyl)propane
UV LightCCl₄, 25°C1-(1-Chloropropyl)-4-(trifluoromethyl)benzene

Radical stability is enhanced by conjugation with the aromatic ring .

Influence of Substituents on Reactivity

The trifluoromethyl group impacts reactivity through:

  • Electronic Effects : Deactivates the benzene ring toward electrophilic substitution but stabilizes adjacent carbocations in SN1 pathways .

  • Steric Effects : Hinders nucleophilic attack at the benzylic position, favoring elimination over substitution in crowded systems .

Scientific Research Applications

Scientific Research Applications

  • Synthetic Chemistry
    • Intermediate in Organic Synthesis : 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of substituted benzene derivatives through nucleophilic substitution reactions.
    • Reactivity : The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group influences the compound's stability and reactivity.
  • Biological Activity
    • Potential Antitumor Agent : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. The presence of bromine and trifluoromethyl groups may contribute to the induction of apoptosis and cell cycle arrest .
    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular functions .
  • Pharmaceutical Applications
    • Drug Development : Investigated for its potential use in drug development, especially as a lead compound for targeting specific biological pathways. Its structural features may allow for modifications to enhance efficacy and reduce toxicity .
    • Receptor Modulation : The compound has shown potential in modulating receptor activity, influencing critical signaling pathways within cells .
  • Industrial Applications
    • Specialty Chemicals Production : Utilized in producing specialty chemicals and materials, including those used in OLED (Organic Light Emitting Diodes) technologies .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored halogenated compounds similar to this compound. The research identified significant cytotoxic effects against various cancer cell lines, attributing the mechanism to apoptosis induction and cell cycle arrest at specific phases (G0/G1) .

Case Study 2: Enzyme Interaction

Another investigation focused on the binding affinity of this compound to proteins involved in cancer progression. Results indicated that it binds effectively to target proteins, altering their conformation and inhibiting their activity, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Alkyl Chain

1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene (C₁₀H₉F₅, CAS: 1138445-54-1)
  • Structural Difference : The bromine atom in the target compound is replaced by two fluorine atoms on the propyl chain.
  • Reactivity: The absence of bromine eliminates its utility in nucleophilic substitutions or transition-metal-catalyzed couplings.
  • Synthesis: Prepared via fluorination of propanol derivatives, contrasting with bromination methods used for the target compound .
2,2'-(1-(2-Fluoro-5-(trifluoromethyl)phenyl)propane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (C₂₃H₂₉BF₄O₄)
  • Structural Difference : The bromine is replaced with two boronate ester groups.
  • This derivative highlights the bromopropyl group’s role as a precursor for functionalization .
1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene
  • Structural Difference : The bromine is attached to a propenyl chain instead of a propyl chain.
  • Reactivity : The allylic bromine facilitates elimination or addition reactions, unlike the saturated propyl chain in the target compound .

Substituent Variations on the Aromatic Ring

1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene (C₁₀H₈BrF₃, CAS: 1227160-18-0)
  • Structural Difference : The propyl chain is replaced with a trifluoromethylcyclopropyl group.
  • The bromine remains available for cross-coupling, but the steric bulk of the cyclopropane may hinder certain transformations .
1-(2-Fluoro-5-(trifluoromethyl)phenyl)propane Derivatives
  • Structural Difference : A fluorine atom is introduced at the ortho position relative to the -CF₃ group.
  • Electronic Effects : The additional fluorine enhances the electron-withdrawing effect, further deactivating the ring toward electrophilic substitution compared to the parent compound .

Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Reactivity Highlights Reference
1-(1-Bromopropyl)-4-(trifluoromethyl)benzene C₁₀H₁₀BrF₃ -Br (propyl), -CF₃ (para) Cross-coupling, nucleophilic substitution
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene C₁₀H₉F₅ -F₂ (propyl), -CF₃ (para) Lipophilicity enhancement
1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene C₁₀H₈BrF₃ -CF₃-cyclopropyl, -Br (para) Strain-driven ring-opening reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene C₁₁H₁₀BrF₅OS -Br (propyl), -SCF₃, -OCF₂H (ortho) Dual electrophilic sites for functionalization

Key Research Findings

Synthetic Utility : The bromine in this compound enables high-yield borylation (73%) to form diboronates, a critical step in cross-coupling reactions .

Electronic Effects : The -CF₃ group reduces electron density at the para position, as evidenced by NMR shifts in related compounds (e.g., δ 7.44–7.41 ppm for aromatic protons in 15a) .

Steric Considerations : Compounds with cyclopropane or branched chains (e.g., 1-(1-trifluoromethyl-cyclopropyl)-benzene) exhibit reduced reactivity in SN2 mechanisms due to steric hindrance .

Biological Activity

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene, also known by its CAS number 402-49-3, is a compound of interest in medicinal chemistry due to its unique structural features, including a bromopropyl group and a trifluoromethyl substituent. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10BrF3
  • Molecular Weight : 289.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and allowing the compound to influence cellular processes. The bromine atom may participate in nucleophilic substitution reactions, affecting enzyme activities and receptor interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, related compounds have shown pro-apoptotic effects in cancer cell lines such as A549 and HCT-116. These studies suggest that modifications to the compound's structure can lead to significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For example, it may inhibit butyrylcholinesterase and exhibit antioxidant properties by scavenging free radicals. Such activities are crucial for developing therapeutic agents targeting neurodegenerative diseases and oxidative stress-related conditions .

Study on Antitumor Activity

A systematic investigation into the anticancer properties of fluorinated compounds revealed that derivatives of this compound could induce cell cycle arrest in the G0/G1 phase in A549 cells. This arrest was accompanied by an increase in late apoptosis, indicating a potential mechanism for its antitumor activity .

Enzyme Interaction Studies

Research has shown that compounds with similar structures can interact with sterol biosynthesis pathways in organisms like Leishmania. The inhibition of CYP5122A1, an enzyme involved in this pathway, highlights the potential for these compounds as antiparasitic agents .

Data Summary

Property Value
IUPAC NameThis compound
Molecular FormulaC10H10BrF3
Molecular Weight289.08 g/mol
Anticancer ActivityInduces apoptosis in A549 cells
Enzyme InhibitionButyrylcholinesterase

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene?

  • Methodology :

  • Bromination of propenyl precursors : Reacting 4-(trifluoromethyl)benzene derivatives with brominating agents (e.g., N,N’-dibromo-5,5-dimethylhydantoin\text{N,N’-dibromo-5,5-dimethylhydantoin}) under acidic conditions can introduce the bromopropyl group. This method is analogous to the synthesis of 3-(trifluoromethyl)benzyl bromide .
  • Cross-coupling reactions : Palladium-catalyzed coupling of brominated intermediates with propargyl or propyl reagents, as seen in the synthesis of structurally similar bromoaryl compounds .
    • Key considerations : Purity is ensured via distillation or recrystallization, with yields dependent on catalyst choice (e.g., AlCl3\text{AlCl}_3, Pd\text{Pd}) and reaction temperature .

Q. What spectroscopic methods confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H^1\text{H}-NMR : Peaks at δ7.47.0ppm\delta \sim 7.4–7.0 \, \text{ppm} (aromatic protons), δ3.53.3ppm\delta \sim 3.5–3.3 \, \text{ppm} (bromopropyl CH2\text{CH}_2), and δ1.91.8ppm\delta \sim 1.9–1.8 \, \text{ppm} (propyl chain).
  • 13C^{13}\text{C}-NMR : Signals for CF3\text{CF}_3 (124130ppm\sim 124–130 \, \text{ppm}) and brominated carbons (3040ppm\sim 30–40 \, \text{ppm}) .
    • Mass Spectrometry (MS) : Molecular ion peaks at m/z269g/molm/z \sim 269 \, \text{g/mol} (exact mass) and isotopic patterns indicative of bromine .

Q. What are the primary research applications of this compound?

  • Pharmaceutical intermediates : Used to synthesize trifluoromethyl-containing drugs, such as enzyme inhibitors or receptor modulators, via nucleophilic substitution or cross-coupling reactions .
  • Material science : Acts as a monomer in fluoropolymer synthesis, leveraging the stability of the CF3\text{CF}_3 group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Variables :

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) improve coupling efficiency, reducing side reactions like dehalogenation .
  • Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates and selectivity .
    • Troubleshooting : Use TLC/GC-MS\text{TLC/GC-MS} to monitor intermediates. By-products (e.g., debrominated species) are mitigated via controlled stoichiometry and inert atmospheres .

Q. How can discrepancies in NMR data due to rotational isomers be resolved?

  • Variable Temperature (VT) NMR : Cooling samples to 40C-40^\circ \text{C} slows bond rotation, splitting peaks into distinct signals for each conformer .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict rotational barriers and assign spectral features .

Q. What strategies enhance the reactivity of the bromopropyl group in nucleophilic substitutions?

  • Leaving group activation : Use KI\text{KI} or AgNO3\text{AgNO}_3 to polarize the C-Br\text{C-Br} bond, facilitating SN2\text{S}_N2 pathways.
  • Solvent effects : High-polarity solvents (e.g., DMSO) stabilize transition states, accelerating reactions with amines or thiols .

Q. How do steric effects from the trifluoromethyl group influence reaction pathways?

  • Steric hindrance : The bulky CF3\text{CF}_3 group directs electrophilic substitution to the para position of the bromopropyl chain.
  • Electronic effects : The electron-withdrawing CF3\text{CF}_3 group deactivates the ring, requiring harsher conditions (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) for nitration .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Basic protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in amber glass under inert gas to prevent light/oxygen degradation .
  • Advanced protocols : Monitor for bromine release during decomposition via FT-IR\text{FT-IR} or GC-MS\text{GC-MS}. Neutralize waste with Na2SO3\text{Na}_2\text{SO}_3 to reduce Br2\text{Br}_2 formation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in polar solvents?

  • Experimental validation : Conduct stability assays using 1H^1\text{H}-NMR to track decomposition in DMSO vs. THF over 24 hours. Contradictions may arise from trace moisture or impurities .
  • Literature cross-check : Compare results with structurally analogous compounds (e.g., 4-(trifluoromethoxy)benzyl bromide) to identify trends .

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